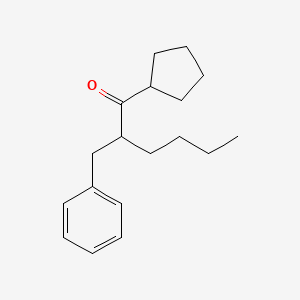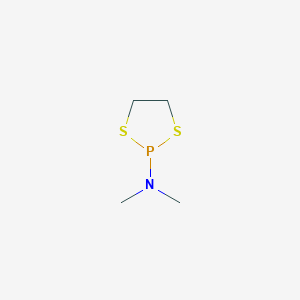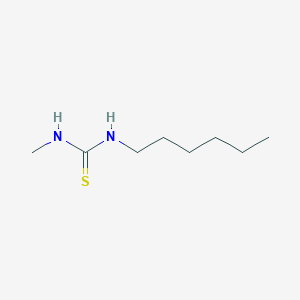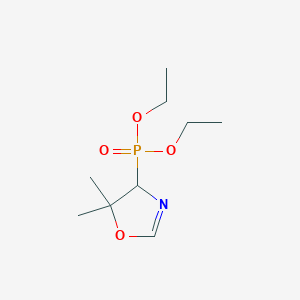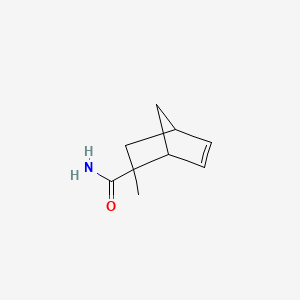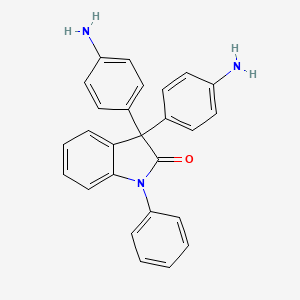
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two aminophenyl groups attached to an indolone core, making it a significant molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzophenone with phenylhydrazine, followed by cyclization to form the indolone core. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nitrating mixtures.
Major Products: The major products formed from these reactions include various substituted indolones, quinones, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of steroid hormone biosynthesis by targeting enzymes involved in the production of these hormones .
Vergleich Mit ähnlichen Verbindungen
3,3-Bis(4-aminophenyl)butan-2-one: Known for its inhibitory effects on steroid hormone biosynthesis.
3,3-Bis(4-aminophenyl)phthalide: Another compound with similar structural features but different applications.
Uniqueness: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one stands out due to its unique indolone core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40835-39-0 |
|---|---|
Molekularformel |
C26H21N3O |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3,3-bis(4-aminophenyl)-1-phenylindol-2-one |
InChI |
InChI=1S/C26H21N3O/c27-20-14-10-18(11-15-20)26(19-12-16-21(28)17-13-19)23-8-4-5-9-24(23)29(25(26)30)22-6-2-1-3-7-22/h1-17H,27-28H2 |
InChI-Schlüssel |
DEUBTUOEGPABCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


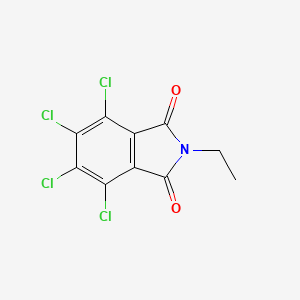

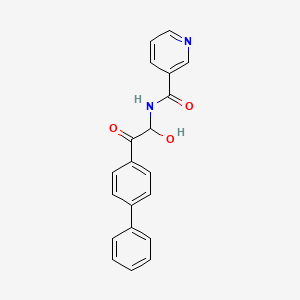
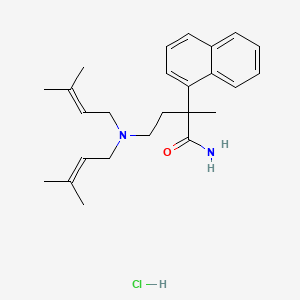
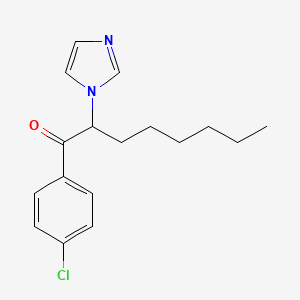
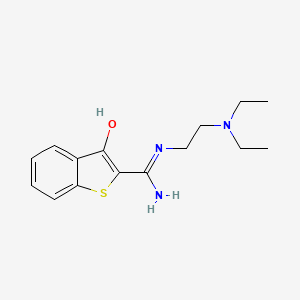
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

